6-(1,3-二甲基-1H-吡唑-5-基)-2-甲基嘧啶-4-胺

描述

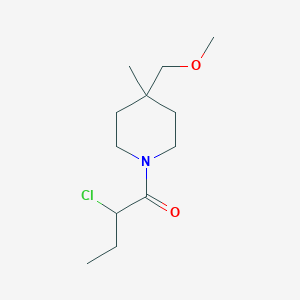

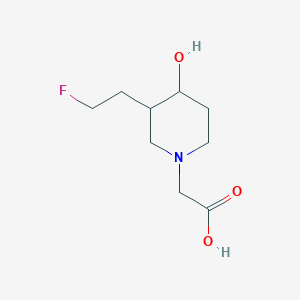

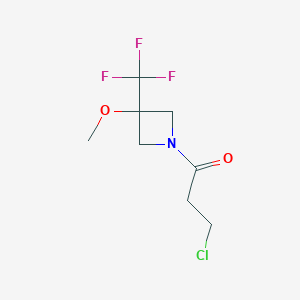

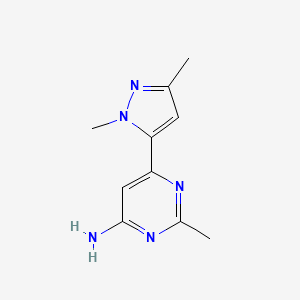

The compound “6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine” is a nitrogen-containing heterocyclic compound . It is related to a series of compounds synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol . These compounds have been tested for their antiviral and antitumoral activity .

Synthesis Analysis

The compound can be synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis involves intermediate derivatization methods (IDMs) .Molecular Structure Analysis

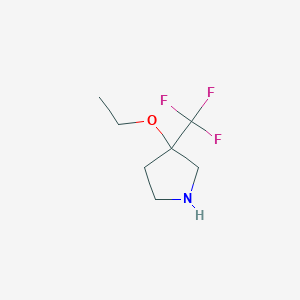

The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups at the 1 and 3 positions, and a 2-methylpyrimidin-4-amine group at the 5 position .Chemical Reactions Analysis

The compound is part of a series of derivatives that have been tested for their antiviral and antitumoral activity . The activity of these compounds can be tuned by making subtle structural variations on the phenyl moiety .科学研究应用

药物设计与药理学

由于存在一个已知具有药理学意义的吡唑环,该化合物表现出有利于与各种生物靶点结合的结构。 在药物设计中,它可用于开发具有潜在抗菌、抗真菌、抗炎和抗肿瘤特性的新药物 。 特别是吡唑部分与抗炎和抗菌活性相关,使其成为药理学研究中的宝贵支架 .

利什曼病和疟疾治疗

该化合物的衍生物已显示出治疗利什曼病和疟疾等热带疾病的希望。 已知吡唑核心结构有助于强大的抗利什曼病和抗疟疾活性,这可能导致针对这些疾病的新治疗剂的开发 .

生物化学研究

在生物化学中,该化合物可以用作合成各种生物活性分子的前体。 其衍生物可用于研究酶抑制、受体-配体相互作用和其他生化途径。 吡唑环模仿某些生物结构的能力使其可用于探测生物系统 .

农业化学

已知吡唑衍生物具有可用于开发新农药或除草剂的特性。 它们的潜在抗菌和抗真菌活性可以转化为作物的保护剂,有助于提高农业生产力 .

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets in a way that leads to their antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

实验室实验的优点和局限性

The main advantage of using 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine in laboratory experiments is its ability to inhibit the activity of certain enzymes and transcription factors involved in the synthesis of pro-inflammatory molecules. This makes it a useful tool for studying the effects of inflammation on various biological processes. However, the compound has also been found to have some limitations. For example, it has been found to be unstable in basic media and has a low solubility in water.

未来方向

The potential applications of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine are still being explored. Some of the future directions for research include further investigation of the compound’s mechanism of action, as well as its potential use in the treatment of various diseases. In addition, further research is needed to explore the compound’s potential use in the synthesis of other compounds. Finally, further research is needed to explore the compound’s potential use in the development of novel drugs and materials.

安全和危害

The safety data sheet for a related compound, N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDDWWOKJPTEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。